

Synthesis of Phenocoll: Application Notes and Protocols for Laboratory Researchers

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Compound of Interest

Compound Name: **Phenocoll**

Cat. No.: **B093605**

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the laboratory synthesis of **Phenocoll**, also known as Phenacetin or N-(4-ethoxyphenyl)acetamide. The primary method detailed herein is the acetylation of p-phenetidine, a robust and widely utilized synthetic route.

Introduction

Phenocoll, a compound of historical significance in pharmaceuticals, serves as a key building block and reference compound in modern drug discovery and development. Its synthesis is a fundamental example of N-acylation, a common reaction in the preparation of amide-containing molecules. The protocols provided below are designed to ensure a high-yield and high-purity synthesis of **Phenocoll** suitable for research and development applications.

Data Presentation: Synthesis Parameters

The following table summarizes the quantitative data for the synthesis of **Phenocoll** via the acetylation of p-phenetidine with acetic anhydride. This method is highlighted for its efficiency and reliability.

| Parameter | Value | Reference |
|--------------------------------|--|---|
| <hr/> | | |
| Reactants | | |
| p-Phenetidine | 0.20 g (1.46 mmol) | [1] |
| Acetic Anhydride | 0.20 mL (2.20 mmol) | [1] |
| Concentrated Hydrochloric Acid | 4 drops (~1.0 mmol) | [1] |
| Sodium Acetate | 0.24 g (2.92 mmol) | [1] |
| Water (solvent) | 3.50 mL | [1] |
| <hr/> | | |
| Reaction Conditions | | |
| Temperature | Initial warming, then room temperature, followed by ice-bath cooling | [1] [2] |
| Reaction Time | ~5 minutes post-reagent addition | [1] |
| <hr/> | | |
| Product Information | | |
| Theoretical Yield | ~0.26 g | Calculated |
| Reported Yield | 92% - 99.9% | [3] [4] |
| Melting Point | 134-136 °C | [2] |
| Molecular Weight | 179.22 g/mol | |
| CAS Number | 62-44-2 | [5] |
| <hr/> | | |

Experimental Protocols

The following protocol details the synthesis of **Phenocoll** from p-phenetidine and acetic anhydride, including a preliminary purification step for the starting amine.

Materials and Equipment:

- p-Phenetidine (p-ethoxyaniline)

- Acetic anhydride
- Concentrated hydrochloric acid (12 M)
- Sodium acetate
- Activated carbon (decolorizing charcoal)
- Distilled water
- Ethanol (for recrystallization, optional)
- 10-mL and 25-mL Erlenmeyer flasks
- Hot plate
- Magnetic stirrer and stir bar (optional)
- Pipettes
- Suction filtration apparatus (Büchner funnel, filter flask)
- Ice-water bath
- Melting point apparatus

Procedure:

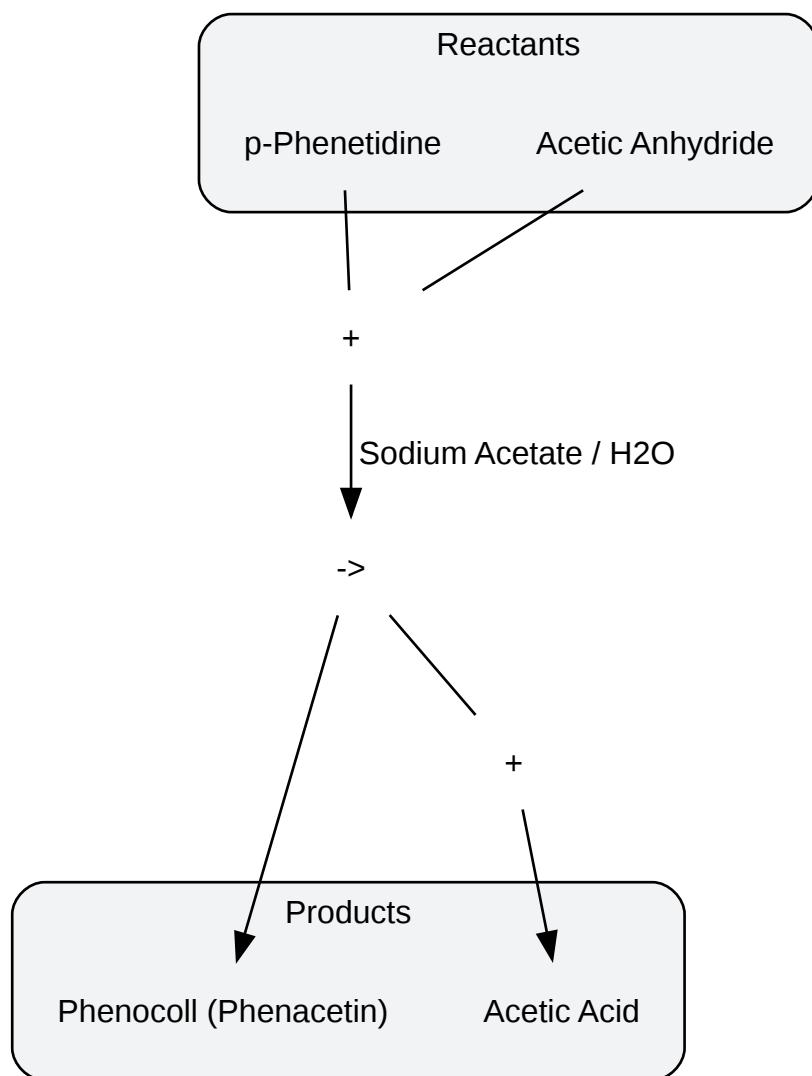
- Purification of p-Phenetidine:
 - In a 10-mL Erlenmeyer flask, combine 0.20 g (1.46 mmol) of p-phenetidine and 3.50 mL of water.[\[1\]](#)
 - Add 4 drops of concentrated hydrochloric acid to dissolve the amine. The formation of p-phenetidine hydrochloride is expected.[\[1\]](#)
 - Add a spatula-tip of activated carbon to the solution, and gently warm and swirl the mixture on a hot plate for a few minutes to remove colored impurities.[\[1\]](#)[\[2\]](#)

- Remove the activated carbon by filtering the warm solution into a clean 10-mL flask. Pipette filtration or gravity filtration can be used.[[1](#)]
- Preparation of Sodium Acetate Solution:
 - In a separate flask, dissolve 0.24 g (2.92 mmol) of sodium acetate in 0.80 mL of water. This solution will act as a buffer.[[1](#)]
- Acetylation Reaction:
 - Gently warm the purified p-phenetidine hydrochloride solution on a hot plate.
 - While swirling the solution, add 0.20 mL (0.22 g, 2.20 mmol) of acetic anhydride.[[1](#)]
 - Immediately add the entire sodium acetate solution to the reaction mixture and swirl vigorously to ensure thorough mixing.[[1](#)][[2](#)]
 - Allow the solution to stand at room temperature for approximately 5 minutes.
- Crystallization and Isolation of Crude Product:
 - Cool the reaction mixture in an ice-water bath and swirl vigorously to induce crystallization of the crude **Phenocoll**.[[1](#)]
 - Collect the crystals by suction filtration, washing them with a small portion of cold water.[[1](#)]
- Purification by Recrystallization:
 - The crude product can be purified by recrystallization from water or an ethanol-water mixture.[[1](#)][[2](#)]
 - Dissolve the crude crystals in a minimum amount of hot solvent.
 - Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.
 - Collect the purified crystals by suction filtration and allow them to air dry.
- Characterization:

- Determine the weight of the dried, purified **Phenocoll** and calculate the percentage yield.
- Measure the melting point of the recrystallized product. A sharp melting point in the range of 134-136 °C is indicative of high purity.[2]

Visualizations

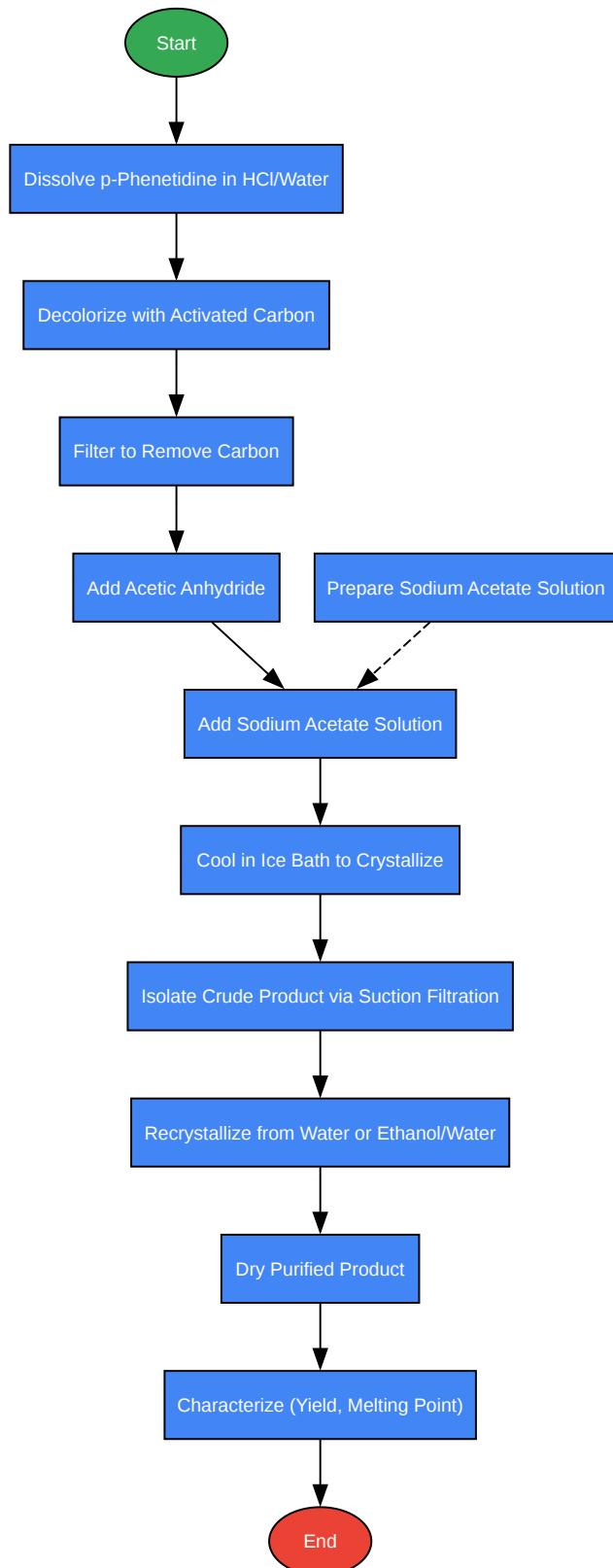
Chemical Reaction Scheme



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Caption: Synthesis of **Phenocoll** via acetylation of p-phenetidine.

Experimental Workflow



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Caption: Experimental workflow for the synthesis of **Phenocoll**.

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